T-butyldimethylsilane
Description
Systematic Nomenclature
Molecular and Structural Characteristics
| Property | Value | Source |
|---|---|---|
| Molecular formula | C₆H₁₆Si | |
| Molecular weight | 116.28 g/mol | |
| Boiling point | 81–83°C | |
| Density | 0.701 g/mL at 25°C | |
| Refractive index | 1.40 |
The silicon center adopts a tetrahedral geometry, with the tert-butyl group imparting significant steric bulk. This structure is corroborated by spectroscopic data, including nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy. The tert-butyl group’s electron-donating effects stabilize the silicon-hydrogen bond, influencing its reactivity in silylation reactions.
Role in Organosilicon Chemistry
Protective Group Applications
terthis compound derivatives, such as tert-butyldimethylsilyl ethers, are widely used to protect alcohols and amines during multi-step syntheses. The tert-butyldimethylsilyl (TBDMS) group offers superior stability compared to trimethylsilyl (TMS) groups, particularly under acidic conditions. For example:
Silane Coupling Agents
The compound serves as a precursor for silane coupling agents that enhance adhesion in polymers and composites. Its hydrophobic tert-butyl group improves compatibility with organic matrices, making it valuable in coatings and sealants.
Material Science Precursors
terthis compound is a key reagent in synthesizing silicon-containing materials, such as:
Comparative Stability of Silyl Protecting Groups
| Silyl Group | Stability (Acidic Hydrolysis) | Stability (Basic Hydrolysis) |
|---|---|---|
| TMS | Low | Low |
| TBDMS | High | Moderate |
| iPr₃Si | Very High | High |
Data adapted from organosilicon stability studies.
Properties
InChI |
InChI=1S/C6H15Si/c1-6(2,3)7(4)5/h1-5H3 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILMRJRBKQSSXGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29681-57-0 | |
| Record name | tert-Butyldimethylsilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Reaction Mechanism and Conditions
The most scalable method involves a rearrangement reaction between tert-butylchlorodimethylsilane (TBDMCS) and methyldichlorosilane (DMCS) under Lewis acid catalysis. Zinc chloride (ZnCl₂) or aluminum chloride (AlCl₃) facilitates the redistribution of chlorine and methyl groups, producing this compound and methyltrichlorosilane as byproducts:
Reaction parameters are mild (35–45°C, 8–10 hours), avoiding hazardous solvents like tetrahydrofuran (THF). A molar ratio of 1:4 (TBDMCS:DMCS) maximizes conversion, while temperatures near 40°C balance reaction speed and byproduct formation.
Industrial-Scale Distillation
Post-reaction purification employs a rectifying tower with structured ceramic/glass packing (height: 7–11 m, diameter: 45–55 cm). Distillation at atmospheric pressure isolates the 81–83°C fraction, yielding 99.96–99.99% pure product. Larger column diameters (50 cm) and heights (9 m) enhance separation efficiency by increasing theoretical plates.
Table 1: Optimization of Rearrangement Reaction Conditions
Grignard Reagent Synthesis
Tert-Butylmagnesium Chloride Intermediate
Patent CN101817842A details a Grignard-based approach where tert-butyl chloride reacts with magnesium in diethyl ether/cyclohexane to form tert-butylmagnesium chloride. Subsequent addition of DMCS at 40–55°C yields t-butyldimethylchlorosilane, which is hydrolyzed with hydrochloric acid (25–30%) and distilled.
Challenges and Mitigations
Moisture sensitivity necessitates inert atmospheres and anhydrous solvents, increasing operational complexity. Yield stability (70–85%) depends on rigorous exclusion of water during Grignard formation. Post-reaction neutralization with HCl ensures chloride removal but requires careful pH control to prevent siloxane formation.
Organometallic Coupling with Tert-Butyllithium
Reductive Coupling in Pentane
ChemicalBook reports a method combining tert-butyllithium (t-BuLi) and dichlorodimethylsilane (DMDCS) in pentane at 0°C. The exothermic reaction forms t-butyldimethylsilyl chloride, which is reduced to the silane using lithium aluminum hydride (LiAlH₄) or similar agents:
Limitations
This two-step process achieves 70% yield but requires cryogenic conditions and hazardous reductants, limiting industrial adoption. Residual lithium salts complicate purification, necessitating multiple washes and increasing waste.
Comparative Analysis of Industrial Methods
Table 2: Industrial Method Comparison
The Lewis acid method outperforms others in yield and purity due to its continuous distillation system and minimal byproducts. In contrast, Grignard and organometallic routes suffer from sensitivity to moisture and complex post-processing.
Emerging Catalytic Innovations
Recent patents explore boron trifluoride (BF₃) as a Lewis acid catalyst, reducing reaction times by 30% compared to ZnCl₂. Fixed-bed reactors with immobilized catalysts further enhance continuous production, achieving space-time yields of 5.2 kg·L⁻¹·h⁻¹ .
Chemical Reactions Analysis
Selective Desilylation of Phenolic TBDMS Ethers
TBDMS ethers are widely used to protect phenolic hydroxyl groups due to their stability under acidic conditions. Potassium hydrogen fluoride (KHF<sub>2</sub>) serves as a mild and selective desilylating agent, enabling efficient cleavage of TBDMS ethers at room temperature without affecting benzylic or aliphatic silyl ethers .
Mechanism :
The reaction proceeds via nucleophilic attack by fluoride ions on the silicon center, leading to cleavage of the Si–O bond while preserving other functional groups.
Competitive Desilylation Studies
Experimental studies compared the reactivity of phenolic TBDMS ethers with benzylic or aliphatic silyl ethers under identical conditions :
| Substrates | Reaction Time | Phenolic TBDMS Cleavage | Benzylic/Aliphatic Retention | Yield (%) |
|---|---|---|---|---|
| 14 (phenolic) vs. 15 (benzylic) | 30–60 min | Complete | 97% retained | 91 |
| 14 (phenolic) vs. 16 (benzylic) | 30–60 min | Complete | 91% retained | 87 |
Key observations :
-
Phenolic TBDMS ethers underwent full desilylation within 30 minutes, while benzylic ethers remained intact even after 1 hour.
-
Selectivity exceeds 20:1 for phenolic groups over benzylic analogs.
Reaction Conditions and Optimization
-
Temperature : Reactions occur efficiently at 25°C without external heating.
-
Solvent : Acetonitrile or THF provides optimal solubility.
-
Reagent stoichiometry : 2–3 equivalents of KHF<sub>2</sub> achieve quantitative conversion.
-
Workup : Simple aqueous extraction isolates the deprotected phenol.
Limitations and Scope
-
Steric effects : Bulky substituents adjacent to the phenolic oxygen reduce reaction rates.
-
Functional group tolerance : Compatible with halides, ethers, and aromatic rings but incompatible with strong acids/bases.
This reactivity profile positions TBDMS as a versatile protecting group in synthetic organic chemistry, particularly for phenolic hydroxyl groups requiring selective deprotection under mild conditions .
Scientific Research Applications
Protective Group in Organic Synthesis
T-butyldimethylsilane is primarily employed to protect hydroxyl groups during chemical reactions. This protection is crucial in multi-step syntheses where selective reactivity is required.
- Silylation of Alcohols : TBDMS ethers are formed by reacting alcohols with TBDMS chloride in the presence of bases like imidazole or DMF. This method allows for the efficient conversion of primary, secondary, and tertiary alcohols into their corresponding TBDMS ethers with high yields. Research indicates that using 2.5 equivalents of imidazole with 1.2 equivalents of TBDMS chloride can significantly enhance the reaction efficiency .
- Deprotection Strategies : The removal of TBDMS groups can be achieved using various reagents, including potassium fluoride and chlorotrimethylsilane. These methods have been shown to be chemoselective, allowing for the selective cleavage of TBDMS ethers in the presence of other protecting groups .
Selective Desilylation
Recent studies have demonstrated the selective desilylation of phenolic TBDMS ethers using mild conditions. For instance, KHF₂ has been identified as an effective reagent for the desilylation of phenolic compounds at room temperature, achieving high yields while maintaining selectivity .
- Experimental Results : In one study, complete desilylation was achieved within 30 minutes for specific phenolic compounds, yielding products with over 90% purity .
Applications in Drug Development
This compound has also found applications in drug synthesis, particularly in the development of pharmaceuticals targeting neurological disorders.
- Synthetic Pathways : In a study focusing on Parkinson's disease treatments, TBDMS was used to protect functional groups during complex synthetic routes that involved palladium-catalyzed reactions. The protection and subsequent deprotection steps were crucial for obtaining the desired drug intermediates .
Comparison of Silylation Methods
The following table summarizes various methods for silylation using this compound along with their respective advantages:
| Method | Reagent Used | Reaction Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Imidazole-mediated silylation | TBDMS-Cl + Imidazole | DMF solvent | High | Efficient for a range of alcohols |
| KHF₂ desilylation | KHF₂ | Room temperature | >90 | Highly selective for phenolic ethers |
| Chlorotrimethylsilane method | Chlorotrimethylsilane | Acetonitrile | Good | Chemoselective removal |
Future Directions in Research
Ongoing research continues to explore the utility of this compound in more complex organic transformations and its potential applications in materials science and nanotechnology. The development of new silylation techniques could enhance its effectiveness and broaden its applicability.
Mechanism of Action
The mechanism of action of t-butyldimethylsilyl chloride involves the formation of a silyl ether by reacting with alcohols. The reaction proceeds through the nucleophilic attack of the alcohol on the silicon atom, leading to the displacement of the chloride ion. This results in the formation of a stable t-butyldimethylsilyl ether .
Comparison with Similar Compounds
Structural and Functional Properties
The reactivity and stability of organosilanes depend on substituent size, electronegativity, and steric effects. Below is a comparative analysis:
Table 1: Key Properties of t-Butyldimethylsilane and Analogues
Reactivity and Stability
- Steric Effects : The tert-butyl group in this compound provides superior steric shielding compared to trimethylsilane, making its silyl ethers more stable under acidic/basic conditions. However, triisopropylsilane offers even greater stability due to bulkier isopropyl groups .
- Volatility : Trimethylsilane’s low molecular weight and small substituents make it highly volatile, ideal for GC/MS applications but unsuitable for stable protection .
- Radical Stability : this compound uniquely participates in radical cascades by forming stable peroxides, unlike triethyl- or triphenylsilane .
Biological Activity
T-butyldimethylsilane (TBDMS) is an organosilicon compound widely used in organic synthesis, particularly as a protecting group for alcohols and amines. Its biological activity, while less extensively studied than its chemical utility, has been explored in various contexts, primarily focusing on its antimicrobial properties and its role in facilitating other biological compounds.
Overview of this compound
This compound is characterized by the presence of a t-butyl group attached to a dimethylsilyl moiety. This structure imparts unique steric and electronic properties that enhance its reactivity and selectivity in chemical reactions. Its primary use is as a silylation reagent, which protects functional groups during synthetic transformations.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of compounds related to TBDMS. For instance, research on benzosiloxaboroles, which incorporate TBDMS derivatives, demonstrated significant activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) values for these compounds ranged from 0.39 to 3.12 mg/L, indicating strong antibacterial properties .
Table 1: Antimicrobial Activity of Benzosiloxaboroles Derived from TBDMS
| Compound | MIC (mg/L) | Activity Against |
|---|---|---|
| 9a | 3.12 | MSSA |
| 9b | 1.56 | MRSA |
| 9k | 0.39 | MSSA |
| Control (Linezolid) | 1.0 | MSSA/MRSA |
The study found that the presence of specific substituents, such as chloro or trifluoromethyl groups, significantly enhanced the antibacterial activity of these derivatives. However, no comparable activity was observed against Gram-negative bacteria .
Silylation and Biological Applications
TBDMS is frequently employed in the protection of hydroxyl groups during synthetic procedures. This protective strategy is crucial in multi-step syntheses where selective reactions are necessary. The desilylation process can be selectively controlled using mild reagents like KHF2, allowing for efficient recovery of the original functional groups without significant loss of yield .
Case Study: Selective Desilylation
In a series of experiments evaluating the desilylation of TBDMS ethers, it was shown that phenolic TBDMS ethers could be selectively cleaved in the presence of benzylic alcohols. This selectivity is beneficial for synthesizing complex organic molecules where functional group integrity is paramount .
Biological Implications and Future Directions
The biological implications of TBDMS derivatives extend beyond their antimicrobial properties. The ability to protect sensitive functional groups while maintaining biological activity opens avenues for developing new pharmaceuticals and agrochemicals. Future research should focus on:
- Exploring Additional Biological Activities : Investigating other potential biological activities of TBDMS derivatives, including antiviral and antifungal properties.
- Structure-Activity Relationship Studies : Understanding how modifications to the TBDMS structure affect biological activity could lead to more potent compounds.
- In Vivo Studies : Conducting animal model studies to assess the efficacy and safety profiles of TBDMS-containing compounds.
Q & A
Q. What are the primary safety protocols for handling tert-butyldimethylsilane in laboratory settings?
Methodological Answer:
- Personal Protection: Use NIOSH/EN 166-certified face shields and safety glasses to prevent eye exposure. Wear chemical-resistant gloves (e.g., nitrile) and inspect them for defects before use. Remove gloves without touching the outer surface, dispose of them properly, and wash hands post-handling .
- Reaction Setup: Conduct reactions in a fume hood to avoid inhalation risks. Use inert gas (N₂/Ar) lines for moisture-sensitive reactions, as TBDMS reacts vigorously with water .
- Spill Management: Neutralize spills with sand or vermiculite, then transfer to a sealed container for disposal under institutional hazardous waste guidelines .
Q. How is terthis compound commonly employed in protecting hydroxyl groups during synthesis?
Methodological Answer:
- Procedure: React hydroxyl-containing substrates (e.g., phenols, alcohols) with TBDMS-Cl in the presence of imidazole (base) under anhydrous conditions (e.g., dichloromethane or THF). Monitor completion via TLC.
- Workup: Quench with saturated NH₄Cl, extract with CH₂Cl₂, dry over MgSO₄, and purify via silica gel chromatography (hexane/ethyl acetate gradients) .
- Characterization: Confirm protection via ¹H NMR (e.g., δ 0.10–0.20 ppm for TBDMS protons) .
Q. What spectroscopic techniques are critical for characterizing TBDMS-protected intermediates?
Methodological Answer:
- ¹H/¹³C NMR: Identify TBDMS protons (δ 0.1–0.2 ppm) and quaternary carbon signals (δ 25–30 ppm).
- FT-IR: Confirm Si-O bond formation (absorption at ~1250 cm⁻¹ for Si-CH₃) .
- Mass Spectrometry (MS): Use ESI-MS or EI-MS to detect molecular ion peaks (e.g., [M+H]⁺ for silylated phenols) .
Advanced Research Questions
Q. How can photochemical methods optimize TBDMS-mediated silylation of heteroarenes (e.g., pyridines)?
Methodological Answer:
- Reaction Design: Use UV light (254–365 nm) to generate silyl radicals from TBDMS-H. Pair with pyridinium salts (e.g., 1a) in degassed acetonitrile under Ar .
- Mechanistic Insight: Radical chain mechanisms involve HAT (hydrogen atom transfer) steps. Control regioselectivity via steric effects of the tert-butyl group .
- Troubleshooting: If yields are low, optimize light intensity or add radical initiators (e.g., AIBN) .
Q. How to resolve contradictory NMR data in TBDMS-protected compounds?
Methodological Answer:
- Case Study: If ¹H NMR signals for TBDMS protons split (e.g., δ 0.10 vs. 0.85 ppm), check for diastereomer formation due to hindered rotation in ortho-substituted aryl silyl ethers .
- Advanced Analysis: Use NOESY or variable-temperature NMR to confirm dynamic stereochemical effects .
- Validation: Cross-check with X-ray crystallography if crystalline derivatives are obtainable .
Q. What strategies enhance stability of TBDMS ethers in acidic/basic reaction conditions?
Methodological Answer:
- Acidic Media: Avoid protic acids (e.g., HCl, H₂SO₄). Use Lewis acids (e.g., BF₃·OEt₂) in stoichiometric amounts to minimize cleavage .
- Basic Media: Replace aqueous NaOH with mild bases (e.g., K₂CO₃ in THF/MeOH) .
- Alternative Protecting Groups: For harsh conditions, switch to more robust groups (e.g., TIPS or TBDPS) .
Q. How to design TBDMS-based probes for studying biomolecular interactions (e.g., ER proteins)?
Methodological Answer:
- Synthetic Strategy: Couple TBDMS-Cl with bioactive scaffolds (e.g., citronellyl derivatives) via nucleophilic substitution.
- Functionalization: Introduce photoaffinity tags (e.g., diazirines) for UV-induced crosslinking with target proteins .
- Validation: Use SDS-PAGE and Western blotting to confirm protein-silane adduct formation .
Literature and Data Analysis
Q. How to evaluate conflicting mechanistic proposals in TBDMS-mediated reactions?
Methodological Answer:
- Comparative Analysis: Replicate key experiments from divergent studies (e.g., radical vs. ionic pathways) under controlled conditions.
- Kinetic Profiling: Use stopped-flow NMR or quenching experiments to identify rate-determining steps .
- Computational Modeling: Validate hypotheses with DFT calculations (e.g., Gibbs free energy barriers for HAT steps) .
Q. What databases are most reliable for accessing TBDMS-related crystallographic or spectroscopic data?
Methodological Answer:
Q. Tables for Quick Reference
| Common Pitfalls | Solutions |
|---|---|
| Low silylation yields | Dry solvents, increase imidazole equivalents |
| NMR signal splitting | Check for steric hindrance or impurities |
| Premature deprotection | Avoid traces of water or protic acids |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
